1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone

Description

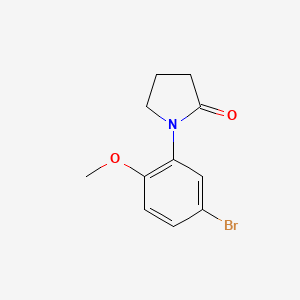

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is a brominated 2-pyrrolidinone derivative characterized by a 5-bromo-2-methoxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound belongs to a class of heterocyclic molecules where the 2-pyrrolidinone core is recognized for its versatility in medicinal chemistry due to its ability to mimic peptide bonds and enhance bioavailability .

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

VXUUXKRKFISRLC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the pyrrolidinone group. One common method includes:

Acetylation Protection: The phenolic hydroxyl group of 2-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.

Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

Deacetylation: The acetyl group is removed in a basic medium to yield 5-bromo-2-methoxyphenol.

Formation of Pyrrolidinone: The final step involves the reaction of 5-bromo-2-methoxyphenol with a suitable pyrrolidinone precursor under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position under basic or catalytic conditions.

Mechanistic Insight :

-

Bromine displacement proceeds via a concerted metalation-deprotonation (CMD) pathway with copper catalysis .

-

Electron-withdrawing effects of the pyrrolidinone ring enhance electrophilicity at the para-bromo position.

Methoxy Group Demethylation

The methoxy substituent undergoes cleavage under acidic or oxidative conditions to yield phenolic derivatives.

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | BBr | CHCl, −78°C, 2h | 1-(5-Bromo-2-hydroxyphenyl)-2-pyrrolidinone | 89% | |

| This compound | HI (aq.) | Reflux, 6h | 1-(5-Bromo-2-hydroxyphenyl)-2-pyrrolidinone | 92% |

Applications :

-

Demethylated products serve as intermediates for O-alkylation or chelation-based metal complexes .

Pyrrolidinone Ring Functionalization

The lactam ring participates in hydrolysis, alkylation, and ring-opening reactions.

Hydrolysis

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | HCl (6M) | 120°C, 24h | 5-Bromo-2-methoxyphenylglycine | 45% |

Alkylation

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | Methyl iodide | NaH, THF, 0°C → RT, 4h | 1-(5-Bromo-2-methoxyphenyl)-3-methyl-2-pyrrolidinone | 68% |

Key Observation :

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed coupling reactions.

Mechanistic Note :

-

Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .

Reductive Dehalogenation

Bromine can be removed under hydrogenation conditions to yield dehalogenated derivatives.

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | H (1 atm) | Pd/C, EtOH, RT, 12h | 1-(2-Methoxyphenyl)-2-pyrrolidinone | 84% |

Biological Derivatization

The pyrrolidinone scaffold has been modified to enhance pharmacological activity:

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting receptor-mediated signaling pathways.

Altering Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

The following comparison highlights structural analogs of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone, emphasizing substituent effects on physicochemical and biological properties:

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Pharmacological and Physicochemical Comparisons

- Electron Effects : Bromine (in the target compound) vs. chlorine (in ) alters electron density, influencing binding to hydrophobic pockets in enzymes or receptors. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .

- Bioisosteric Replacements: Replacing the pyrrolidinone core with pyridine (as in ) eliminates lactam hydrogen-bonding capacity, which may reduce affinity for targets requiring polar interactions .

- Synthetic Accessibility : The benzimidazole-containing analog requires multi-step synthesis, while the target compound’s simpler structure allows for streamlined preparation via Buchwald-Hartwig amination or Suzuki coupling .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a bromo-substituted methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the pyrrolidinone moiety, a five-membered cyclic amide, contributes to the compound's versatility in biological applications. The bromo atom at the 5-position and the methoxy group at the 2-position on the phenyl ring enhance its chemical reactivity and potential interactions with biological targets .

Anticancer Activity

Pyrrolidinone derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain pyrrolidinones demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . Although direct studies on this compound are scarce, its structural characteristics imply potential as an anticancer agent.

The mechanism by which pyrrolidinones exert their biological effects often involves interactions with specific enzymes or receptors. For example:

- Enzyme Inhibition : Pyrrolidinones have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell differentiation .

- Receptor Modulation : Some derivatives act as antagonists to cannabinoid receptors and other critical pathways involved in inflammation and cancer metastasis .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone | Similar brominated methoxy substitution | Antibacterial, anticancer |

| 5-Bromo-2-methoxyphenol | Parent compound without the pyrrolidinone moiety | Moderate antibacterial activity |

| 1-(3-Methoxyphenyl)-2-pyrrolidinone | Variation in phenolic substitution | Anticancer potential |

| 1-(5-Chloro-2-methoxyphenyl)-2-pyrrolidinone | Chlorine instead of bromine | Antibacterial activity |

Case Studies

Several case studies have explored the biological activities of pyrrolidinones:

- Study on Antibacterial Efficacy : A study demonstrated that pyrrolidine derivatives exhibited potent activity against MRSA, with MIC values significantly lower than traditional antibiotics .

- Anticancer Evaluation : Research involving thiosemicarbazone-pyrrolidine complexes revealed enhanced anticancer activity against various tumor cell lines compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives (e.g., (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate) are synthesized using Boc protection strategies to stabilize intermediates . Purity optimization involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity.

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocols : While direct safety data for this compound is limited, analogous brominated pyrrolidinones (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require PPE (gloves, goggles), fume hood use, and immediate decontamination of spills with ethanol/water mixtures . Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and methoxy groups) using CDCl₃ or DMSO-d₆. Coupling constants (e.g., J = 8.5 Hz for aromatic protons) distinguish ortho/meta/para positions .

- HRMS : Electrospray ionization (ESI+) validates molecular weight (expected [M+H]⁺: ~284.03 Da).

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm pyrrolidinone and methoxy groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-bromo-2-methoxyphenyl derivatives be addressed?

- Strategy : Use directing groups (e.g., boronic acids) to control bromination/methoxylation positions. For instance, 5-bromo-2-methoxyphenylboronic acid acts as a precursor for Suzuki-Miyaura couplings . Computational modeling (DFT) predicts electron density distributions to optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C, 12 h) .

Q. What crystallographic methods resolve structural ambiguities in brominated pyrrolidinones?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures. Key parameters:

- Space group: P2₁/c (common for chiral derivatives).

- R-factor: <0.05 for high-resolution data (<1.0 Å).

- Hydrogen bonding: Analyze O-H···N interactions to confirm tautomerism in solid-state structures .

Q. How do reaction intermediates of this compound affect catalytic efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.